3-Bromoimidazo[1,2-a]pyrazin-2-amine
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Overview
Description
3-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyrazine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
3-Bromoimidazo[1,2-a]pyrazin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrazine with an α-bromoketone under specific conditions. This reaction typically occurs in the presence of a base and a solvent such as ethyl acetate . The reaction conditions are mild and do not require the use of metals, making it an efficient and environmentally friendly method .
Chemical Reactions Analysis
3-Bromoimidazo[1,2-a]pyrazin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyrazin-2-amine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Bromoimidazo[1,2-a]quinoxaline: Contains a quinoxaline ring, offering different electronic properties.
3-Bromoimidazo[1,2-a]pyrazine: Lacks the amine group, affecting its reactivity and biological activity.
These compounds share structural similarities but differ in their electronic properties and reactivity, making this compound unique in its applications and effects .
Properties
CAS No. |
87597-35-1 |
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Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-6(8)10-4-3-9-1-2-11(4)5/h1-3H,8H2 |
InChI Key |
FNMQUUIDFLUPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2Br)N)C=N1 |
Origin of Product |
United States |
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